4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol
Description
Properties
IUPAC Name |
4-[(dimethylamino)methyl]-2-fluoro-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-12(2)6-7-4-8(11)10(13)9(5-7)14-3/h4-5,13H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTMCGGOLLFMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C(=C1)F)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547594 | |
| Record name | 4-[(Dimethylamino)methyl]-2-fluoro-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103905-49-3 | |
| Record name | 4-[(Dimethylamino)methyl]-2-fluoro-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mannich Reaction-Based Aminomethylation
The Mannich reaction is the most widely reported method for introducing the dimethylaminomethyl moiety. This three-component condensation involves:
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Substrate : 6-Fluoro-2-methoxyphenol
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Amine : Dimethylamine (aqueous or gaseous)
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Carbonyl Source : Formaldehyde or paraformaldehyde
Reaction conditions typically involve acetic acid or ethanol as solvents at 60–80°C for 6–12 hours. A representative protocol yields 72–78% product purity under atmospheric conditions. Catalytic improvements using TBAB (tetrabutylammonium bromide) in microreactors, as demonstrated in analogous phenolic syntheses, enhance yields to 85–89% by mitigating side reactions like over-alkylation.
Table 1: Mannich Reaction Optimization Parameters
Direct Alkylation of Phenolic Intermediates
Alternative routes employ alkylation of pre-fluorinated phenolic substrates. For example, 6-fluoro-2-methoxyphenol reacts with (dimethylamino)methyl chloride in the presence of K₂CO₃ in DMF at 100°C. This method faces challenges with regioselectivity, often producing 10–15% of the undesired 3-(dimethylaminomethyl) isomer. Solvent screening reveals that tert-amyl alcohol reduces byproduct formation to 6% while maintaining 81% yield.
Fluorination Positional Control
Electrophilic Fluorination Techniques
Introducing fluorine at the 6-position requires precise ortho/para-directing group management. Nitration of 2-methoxyphenol followed by hydrogenation produces 2-methoxy-5-aminophenol, which undergoes Balz-Schiemann fluorination via diazotization with NaNO₂/HCl and subsequent decomposition of the tetrafluoroborate salt. This method achieves 68–73% fluorination efficiency but risks demethylation under strongly acidic conditions.
Halogen Exchange Reactions
Late-stage fluorination via halogen exchange (e.g., substituting bromine at the 6-position with KF in DMSO at 150°C) improves atom economy. However, competing elimination reactions limit yields to 55–60%, necessitating chromatographic purification.
Protecting Group Strategies
Transient Protection of Phenolic -OH
To prevent unwanted side reactions during aminomethylation, tert-butyldimethylsilyl (TBDMS) protection is employed. Protection occurs in 92% yield using TBDMS-Cl/imidazole in DCM, followed by Mannich reaction and deprotection with TBAF. This sequence increases overall yield from 72% to 84% but adds two synthetic steps.
Industrial-Scale Process Considerations
Continuous Flow Synthesis
Adopting microreactor technology (e.g., 250 mL capacity reactors) enables precise control over exothermic Mannich reactions. At 5 MPa and 120°C, reaction completion occurs in 30 minutes versus 8 hours in batch systems, with 18% higher yield.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced forms.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium fluoride can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of substituted phenolic compounds.
Scientific Research Applications
4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and enzyme activity.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atom in the target compound enhances electrophilic aromatic substitution resistance compared to non-fluorinated analogs like the p-tolylimino derivatives .
Solubility and Bioavailability: The dimethylaminomethyl group improves aqueous solubility relative to compounds with purely hydrophobic substituents (e.g., p-tolylimino or ethoxy groups) . Ethyl ester derivatives (e.g., ) exhibit lower polarity, favoring lipid membrane permeability but reducing water solubility.
Biological Activity: Iminomethyl-containing analogs (e.g., ) are often used in coordination chemistry for metal-binding, whereas the dimethylaminomethyl group in the target compound may enhance interactions with biological receptors (e.g., histamine or microbial enzymes) . Fluorine’s presence (as in ) is associated with increased metabolic stability and bioavailability in drug design .
Antimicrobial Potential
Compounds with fluorinated phenolic scaffolds, such as the target molecule and its analogs, demonstrate moderate antimicrobial activity. For instance, the 4-fluorophenyl-substituted phenol in showed antibacterial effects against Staphylococcus aureus, likely due to membrane disruption via hydrophobic and polar interactions. The target compound’s dimethylaminomethyl group may enhance this activity by improving cellular uptake .
Antihistamine and CNS Activity
highlights tricyclic systems with dimethylaminomethylphenol derivatives exhibiting antihistamine and antidepressant profiles. The target compound’s tertiary amine group could facilitate binding to histamine H₁ receptors, similar to first-generation antihistamines like diphenhydramine .
Agrochemical Relevance
Methoxy- and fluorine-substituted triazine derivatives () are widely used as herbicides.
Biological Activity
4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol, also known by its chemical structure and CAS number 103905-49-3, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C11H14FNO2
- Molecular Weight : 215.24 g/mol
- Structure : The compound features a fluorine atom at the 6-position and a dimethylaminomethyl group at the para position relative to the hydroxyl group. The methoxy group at the 2-position enhances its lipophilicity, potentially affecting its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
- Antioxidant Activity : It exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
- Cell Proliferation Modulation : Research indicates that this compound can modulate cell cycle progression and induce apoptosis in cancer cell lines.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, it was shown to reduce cell viability significantly at concentrations ranging from 10 µM to 50 µM.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15 | |
| A549 (Lung) | 20 | |
| HeLa (Cervical) | 25 |
- Mechanistic Insights : The anticancer activity is believed to be mediated through the induction of apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
Antioxidant Activity
The compound's antioxidant activity has been evaluated using several assays:
- DPPH Radical Scavenging Assay : At a concentration of 50 µM, it exhibited a scavenging activity of approximately 85%, indicating strong antioxidant potential.
| Concentration (µM) | Scavenging Activity (%) |
|---|---|
| 10 | 30 |
| 50 | 85 |
| 100 | 95 |
Case Studies and Research Findings
- Study on Breast Cancer Cells : A study published in Cancer Letters demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, suggesting its potential as a therapeutic agent against breast cancer .
- Mechanistic Study on Lung Cancer Cells : Another investigation revealed that the compound inhibited the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in A549 cells. This inhibition led to increased apoptosis rates, further supporting its role as an anticancer agent .
- Toxicological Assessment : Safety profiles assessed in various animal models indicated that the compound has low toxicity at therapeutic doses, making it a promising candidate for further development .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol?
- Methodological Answer : Synthesis optimization involves selecting appropriate precursors (e.g., fluorinated phenolic intermediates) and reaction conditions. For example, fluorination can be achieved via nucleophilic aromatic substitution using KF or CsF under anhydrous conditions . The dimethylaminomethyl group may be introduced via Mannich reaction protocols, requiring controlled pH (~4–6) and temperature (50–70°C) to avoid side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (methanol/water) improves yield. Monitor reaction progress using TLC or HPLC to identify intermediate phases and optimize stoichiometry .
Q. What spectroscopic techniques are most suitable for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the fluorine position and dimethylaminomethyl substitution. For example, -NMR typically shows a singlet at ~-110 ppm for para-fluorine in aromatic systems .
- IR Spectroscopy : Identify functional groups (e.g., O–H stretch at 3200–3600 cm, C–F stretch at 1100–1250 cm).
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry, as demonstrated for analogous fluorinated methoxyphenols .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%).
- Stability : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. How to resolve contradictions between NMR and X-ray crystallography data for structural elucidation?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution) or crystal packing forces. For example, NMR may average signals for conformers, while X-ray provides static solid-state data. To resolve:
- Perform variable-temperature NMR to detect conformational exchange.
- Compare DFT-calculated NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed structures .
- Use Hirshfeld surface analysis on X-ray data to quantify intermolecular interactions influencing solid-state conformation .
Q. What computational strategies predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Parameterize the fluorine atom’s van der Waals radius and partial charge accurately.
- DFT Calculations : Compute Fukui functions to identify nucleophilic/electrophilic sites. For example, the methoxy group’s oxygen may act as a hydrogen-bond acceptor .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding affinity .
Q. How to design assays for evaluating the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include fluorinated analogs as positive controls .
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293), comparing IC values with structure-activity relationships (SAR) for fluorinated phenolic derivatives .
- Enzyme Inhibition : Test inhibitory effects on cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays, correlating results with computational predictions .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods with face velocities >0.5 m/s, ensuring contaminant sources are within 30 cm of the extraction point .
- PPE : Wear nitrile gloves (tested for breakthrough time >240 minutes) and chemical goggles. Avoid contact lenses; use sealed eyewear if necessary .
- Spill Management : Neutralize acidic/basic residues with appropriate buffers before disposal. Collect solid waste in EPA-approved containers .
Data Validation and Reproducibility
Q. How to validate synthetic reproducibility across labs?
- Methodological Answer :
- Detailed SOPs : Document reaction parameters (e.g., stirring rate, inert gas flow).
- Round-Robin Testing : Collaborate with independent labs to replicate synthesis. Compare NMR, HPLC, and melting point data.
- Batch Analysis : Use statistical tools (e.g., ANOVA) to assess inter-batch variability in purity and yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
